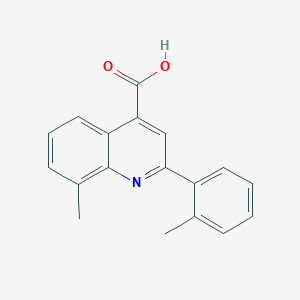

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

概要

説明

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C18H15NO2 This compound is known for its unique structure, which includes a quinoline core substituted with methyl and carboxylic acid groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions. For instance, the reaction between 2-aminoacetophenone and 2-methylbenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids have been explored to achieve high yields and purity .

化学反応の分析

Oxidation Reactions

The quinoline ring and carboxylic acid group participate in oxidation processes:

-

Quinoline N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the nitrogen atom in the quinoline ring, forming the corresponding N-oxide derivative .

-

Carboxylic Acid Stability : The 4-carboxylic acid group generally remains intact under mild oxidative conditions but may decarboxylate under high-temperature oxidation (>200°C) .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | 80 | 6 | Quinoline-4-carboxylic acid N-oxide | 72 | |

| mCPBA | 25 | 12 | N-Oxide with retained carboxylic acid | 85 |

Reduction Reactions

The carboxylic acid and aromatic systems undergo selective reduction:

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH) at 0–5°C.

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively saturates the quinoline ring at the 1,2-positions under 1 atm pressure .

Table 2: Reduction Parameters

| Reducing Agent | Solvent | Pressure (atm) | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | - | 4-(Hydroxymethyl)quinoline | 89% | |

| H₂/Pd-C (10%) | Ethanol | 1 | 1,2-Dihydroquinoline derivative | >95% |

Substitution Reactions

Electrophilic substitution occurs predominantly at the quinoline ring’s 3- and 6-positions due to electronic directing effects:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position with 67% regioselectivity .

-

Halogenation : Bromine (Br₂) in acetic acid yields 6-bromo derivatives at 25°C .

Table 3: Substitution Reaction Outcomes

| Reagent | Position Modified | Byproducts | Reaction Efficiency | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 3 | 5-Nitro isomer | 67% main product | |

| Br₂ (1.2 eq) | 6 | Dibrominated side products | 58% yield |

Multi-Component Reactions (MCRs)

This compound participates in MCRs to form polycyclic systems:

-

Doebner Hydrogen-Transfer Reaction : Reacts with anilines and aldehydes to yield fused quinoline-carbazole hybrids via imine intermediates .

-

Pfitzinger Reaction : Condensation with isatin derivatives in water produces spiro-oxindole-quinoline architectures .

Mechanistic Insight :

-

Imine formation between aldehyde and aniline.

-

Nucleophilic attack by pyruvic acid enol.

Catalyzed Transformations

-

Fe₃O₄@SiO₂ Nanocatalyst : Enables solvent-free synthesis of 2-arylquinoline-4-carboxylic acids at 80°C with 92% yield and 5x reusability .

-

p-Toluenesulfonic Acid (PTSA) : Facilitates microwave-assisted esterification of the -COOH group with alcohols in <30 minutes .

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₅NO₂

- CAS Number : 587850-80-4

- Molecular Weight : Approximately 289.32 g/mol

The compound features a quinoline core with a methyl group at the 8th position, a 2-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This unique structure contributes to its biological activity and solubility properties.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, exhibit significant antibacterial properties. Studies have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties across several cell lines. Notably, derivatives of quinoline have demonstrated cytotoxic effects against human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds indicate promising activity, with some derivatives showing lower values than established chemotherapeutic agents like doxorubicin .

Modulation of Metabolic Pathways

This compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction is crucial for regulating lipid metabolism and inflammatory responses, highlighting its potential in metabolic disorders .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its unique functional groups allow for various chemical modifications, making it suitable for synthesizing novel compounds with enhanced biological activities .

Hybridization Studies

Recent studies have explored hybridizing this compound with other pharmacologically active agents to create new classes of drugs. For instance, combining quinoline derivatives with ciprofloxacin has yielded compounds with improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

作用機序

The mechanism of action of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase (HDAC) inhibitor, where it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This inhibition can lead to the accumulation of acetylated histones, resulting in altered gene expression and potential anticancer effects .

類似化合物との比較

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features but different substituents.

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: A closely related compound with a different position of the methyl group on the phenyl ring.

Uniqueness

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and carboxylic acid groups on the quinoline core provides distinct properties that can be exploited in various applications.

生物活性

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₁₅NO₂, with a molecular weight of 281.32 g/mol. Its structure features a quinoline ring system substituted with a methyl group at the 8-position and a 2-methylphenyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . By binding to the active site of HDAC enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and altered gene expression, which can result in anticancer effects. Additionally, studies have indicated that derivatives of quinoline-4-carboxylic acid exhibit various mechanisms such as inhibition of translation elongation factor 2 in Plasmodium falciparum, highlighting its potential in treating malaria .

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

- Anticancer Activity : As an HDAC inhibitor, it has been linked to potential anticancer effects by altering gene expression profiles.

- Antioxidant Properties : Studies utilizing the DPPH assay demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antioxidant activity. Specifically, this compound showed considerable inhibition percentages compared to other compounds .

- Antimicrobial Activity : The compound has been tested against various pathogens and demonstrated effective antibacterial properties, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae. .

Research Findings

A review of recent studies reveals significant findings regarding the biological activity of this compound:

Case Studies

- Anticancer Research : In vitro studies on K562 cells treated with this compound indicated a dose-dependent increase in cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : A comparative study on antimicrobial efficacy revealed that this compound exhibited inhibition zones comparable to standard antibiotics against resistant bacterial strains, indicating its potential utility in treating infections .

特性

IUPAC Name |

8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-6-3-4-8-13(11)16-10-15(18(20)21)14-9-5-7-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVLSWWZJDTVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393524 | |

| Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587850-80-4 | |

| Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。